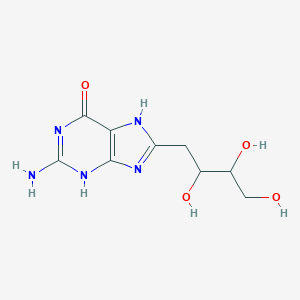

8-(2,3,4-Trihydroxybutyl)guanine

Beschreibung

Eigenschaften

CAS-Nummer |

120083-56-9 |

|---|---|

Molekularformel |

C9H13N5O4 |

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |

InChI-Schlüssel |

LACJNFVQUVDCCC-UHFFFAOYSA-N |

SMILES |

C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |

Isomerische SMILES |

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |

Kanonische SMILES |

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |

Synonyme |

8-(2,3,4-trihydroxybutyl)guanine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biomarker for Exposure to 1,3-Butadiene

THBG serves as a significant biomarker for exposure to 1,3-butadiene. Studies have demonstrated that N7-(2,3,4-trihydroxybut-1-yl)guanine (N7-THBG) adducts form in DNA following exposure to BD and its epoxides.

- Quantification Techniques : Advanced methodologies such as capillary high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) have been developed for the sensitive detection of N7-THBG in biological samples. For instance, a study quantified N7-THBG levels in human leukocyte DNA from smokers and occupationally exposed individuals, revealing significant differences in adduct levels based on exposure history .

| Sample Type | N7-THBG Adducts (per nucleotides) |

|---|---|

| Non-smokers | 7.08 ± 5.29 |

| Smokers | 8.20 ± 5.12 |

| Occupationally Exposed | 9.72 ± 3.80 |

This data underscores the utility of THBG as a reliable biomarker for assessing human exposure to carcinogenic agents like BD.

Understanding Carcinogenic Mechanisms

Research has indicated that THBG adducts can contribute to the understanding of carcinogenic mechanisms associated with BD exposure. The persistence of these adducts in tissues may influence the susceptibility to BD-induced carcinogenesis.

- Animal Studies : In rodent models, significant differences in the formation and persistence of THBG adducts were observed between mice and rats following BD exposure. Mice exhibited a higher accumulation of both (+/-)-THBG and meso-THBG compared to rats, suggesting species-specific responses that could inform risk assessments and cancer research .

Photochemical Studies

THBG has also been identified as a photoproduct formed during the photosensitization of guanine nucleosides. This aspect is crucial for understanding how environmental factors can modify nucleobases and potentially lead to mutagenesis.

- Experimental Findings : A study reported that acetone photosensitization of 2'-deoxyguanosine resulted in the formation of THBG as a major product. This finding highlights the compound's relevance in photobiology and its potential implications in DNA damage under UV exposure .

Methodological Advances in Detection

The development of sensitive analytical techniques for quantifying THBG has broad implications for toxicological studies and environmental monitoring.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyguanine (8-OH-Gua)

- Structural Modification : Oxidative substitution at the C8 position of guanine, forming 8-hydroxyguanine .

- Source/Formation : Generated via hydroxyl radical attack on DNA, a hallmark of oxidative stress.

- Biological Role : Serves as a biomarker for oxidative DNA damage, linked to aging, cancer, and neurodegenerative diseases .

- Repair mechanisms differ, with 8-OH-Gua primarily excised by base excision repair (BER), whereas N7-alkylguanine adducts are often repaired by nucleotide excision repair (NER) .

8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG)

- Structural Modification: Oxidation at the C8 position of deoxyguanosine, forming a stable 8-oxo derivative .

- Source/Formation : Produced by reactive oxygen species (ROS) during oxidative stress.

- Biological Role : A widely used biomarker for oxidative DNA damage in epidemiological studies. Misincorporation during replication (e.g., pairing with adenine) leads to G→T transversions .

- Key Differences : While both 8-oxodG and 8-(2,3,4-trihydroxybutyl)guanine are mutagenic, their mechanisms of formation (oxidation vs. alkylation) and repair pathways differ significantly.

Guanine Quartet (G-quadruplex) Derivatives

- Structural Modification : Self-assembly of guanine derivatives into planar quartets stabilized by Hoogsteen hydrogen bonding .

- Source/Formation: Engineered for nanotechnology applications (e.g., ion sensors, drug delivery) through synthetic modifications (e.g., lipophilic side chains, metal coordination).

- Biological Role : Unlike DNA adducts, G-quadruplexes exploit guanine’s hydrogen-bonding capacity for supramolecular architectures, highlighting divergent applications .

Mutagenic Potential and Stability

Key Insight : this compound exhibits prolonged stability compared to oxidative adducts, increasing its mutagenic risk in vivo .

Vorbereitungsmethoden

Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine

The primary method for synthesizing this compound involves the reaction of DEB with dG under physiological conditions (pH 7.4, 37°C). DEB, a bifunctional epoxide, reacts with the N7 position of guanine, leading to the formation of intermediate adducts such as P8 and P9 , which are diastereomeric nucleosides. These intermediates undergo hydrolysis in aqueous buffers, where the oxirane ring opens via nucleophilic attack by water, dihydrogen phosphate ions, or chloride ions. The decomposition of P8 and P9 yields this compound as a stable end product.

Key Reaction Conditions :

-

Reactants : DEB (racemic) and dG in a molar ratio of 10:1.

-

Buffer : 100 mM phosphate buffer (pH 7.4) containing 100 mM KCl.

-

Temperature : 37°C with continuous agitation for 24–48 hours.

-

Workup : Purification via semi-preparative HPLC using a C18 column and acidic mobile phase (pH 2.5 with trifluoroacetic acid).

Acetone Photosensitization of 2′-Deoxyguanosine

An alternative photochemical route utilizes acetone as a photosensitizer. Irradiation of deaerated aqueous solutions of dG with UV light (254 nm) in the presence of acetone generates reactive triplet-state acetone, which abstracts hydrogen atoms from the sugar moiety of dG. This leads to the formation of this compound as a major photoproduct.

Optimized Photoreaction Parameters :

-

Light Source : Medium-pressure mercury lamp (254 nm).

-

Solvent : Deaerated aqueous solution (pH 7.0).

-

Sensitizer : 0.1 M acetone.

-

Reaction Time : 6–12 hours under nitrogen atmosphere.

-

Isolation : Column chromatography on Sephadex LH-20, followed by HPLC purification.

Structural Characterization and Analytical Data

Spectroscopic Identification

The structure of this compound has been confirmed through high-resolution H NMR, C NMR, and electrospray ionization mass spectrometry (ESI-MS).

H NMR Data (DMSO-, 500 MHz) :

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H8 (guanine) | 8.12 | Singlet |

| H1' (sugar) | 5.98 | Doublet |

| H2' (sugar) | 4.45 | Multiplet |

| H3' (sugar) | 4.12 | Multiplet |

| H4' (sugar) | 3.89 | Multiplet |

| OH groups | 5.21–5.45 | Broad |

Chromatographic Behavior

The compound exhibits distinct retention times under varying HPLC conditions:

-

Acidic Mobile Phase (0.1% TFA in HO/acetonitrile): 18.0 min (C18 column).

Stability and Decomposition Pathways

This compound is relatively stable under physiological conditions but undergoes decomposition under acidic or alkaline conditions.

Acid-Catalyzed Decomposition

In 0.1 M HCl, the compound hydrolyzes to yield H3 (2-amino-7-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one) and H4' (2-amino-7-(2,3,4-trihydroxybutyl)-1,7-dihydro-6H-purin-6-one).

Base-Catalyzed Rearrangement

Exposure to pH > 9.0 induces ring-opening reactions, forming pyrrolidinyl-pyrimidinone derivatives such as H3' (2,6-diamino-5-(3,4-dihydroxy-1-pyrrolidinyl)-4(3H)-pyrimidinone).

Applications in DNA Adduct Research

This compound serves as a biomarker for exposure to genotoxic epoxides like DEB, a metabolite of 1,3-butadiene. Its detection in vitro and in vivo models provides insights into:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.